Cas no 1480786-28-4 (4-fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride)

4-Fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride is a versatile sulfonyl chloride derivative used primarily as a key intermediate in organic synthesis and pharmaceutical research. Its reactive sulfonyl chloride group enables efficient incorporation into target molecules, facilitating the formation of sulfonamides and other sulfur-containing compounds. The pyrrolidine-1-carbonyl moiety enhances structural diversity, while the fluorine substituent offers potential for further functionalization or modulation of electronic properties. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its balanced reactivity and stability. High purity and well-defined reactivity make it suitable for precise synthetic applications. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity.
4-fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride structure
1480786-28-4 structure
Product Name:4-fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride
CAS No:1480786-28-4
MF:C11H11ClFNO3S
MW:291.726344347
MDL:MFCD21223918
CID:4601696
PubChem ID:65366901
Update Time:2025-10-31

4-fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 4-fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride
    • MDL: MFCD21223918
    • Inchi: 1S/C11H11ClFNO3S/c12-18(16,17)8-3-4-10(13)9(7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
    • InChI Key: CKCIDVLLZCLZDD-UHFFFAOYSA-N
    • SMILES: C1(S(Cl)(=O)=O)=CC=C(F)C(C(N2CCCC2)=O)=C1

4-fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride Pricemore >>

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Additional information on 4-fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride

Introduction to 4-fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride (CAS No. 1480786-28-4)

4-fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1480786-28-4, represents a sophisticated molecular structure that combines a fluoro-substituted aromatic ring with a sulfonyl chloride functional group, further modified by a pyrrolidine moiety. The unique combination of these structural elements imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The fluoro group in the benzene ring is a well-documented pharmacophore that influences the metabolic stability, binding affinity, and overall efficacy of pharmaceutical compounds. In recent years, fluorinated derivatives have been extensively studied for their potential in enhancing drug bioavailability and resistance to enzymatic degradation. The presence of the sulfonyl chloride group provides a reactive site for further functionalization, enabling the formation of amide or sulfonamide bonds, which are crucial in constructing complex drug molecules. This reactivity has made 4-fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride a versatile building block in medicinal chemistry.

The pyrrolidine component in the compound's name highlights its incorporation of a heterocyclic amine structure. Pyrrolidine derivatives are widely recognized for their role in drug development due to their ability to mimic natural amino acid structures and interact with biological targets. The specific placement of the pyrrolidine carboxyl group at the 3-position relative to the sulfonyl chloride on the benzene ring creates a precise steric and electronic environment that can modulate interactions with biological receptors. Such structural features are often exploited to optimize drug-like properties such as solubility, permeability, and target specificity.

Recent advancements in computational chemistry and molecular modeling have further illuminated the potential applications of 4-fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride. Researchers have utilized these tools to predict its binding interactions with various biological targets, including enzymes and receptors implicated in therapeutic areas such as oncology, inflammation, and central nervous system disorders. The compound's unique structural features make it a promising candidate for designing novel inhibitors or modulators of these targets.

In the realm of drug discovery, the synthesis of 4-fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride has been refined through modern synthetic methodologies. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have enabled efficient access to this intermediate. These synthetic strategies not only enhance yield but also minimize byproduct formation, aligning with green chemistry principles. The ability to produce this compound reliably and in high purity underscores its importance as a reagent in industrial-scale pharmaceutical manufacturing.

The pharmacological significance of 4-fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride extends beyond its role as an intermediate. Preclinical studies have suggested that derivatives of this compound exhibit potential therapeutic effects in models of diseases characterized by abnormal cell proliferation or inflammatory responses. The fluoro-substituent's influence on metabolic pathways and the sulfonyl chloride's ability to form stable biaryl structures contribute to its multifaceted utility. Further investigation into its pharmacokinetic profile and toxicological profile is warranted to fully harness its therapeutic potential.

Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the exploration of 4-fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride applications. High-throughput screening campaigns have been conducted to identify novel bioactive scaffolds derived from this compound, leading to several promising candidates for further development. The integration of artificial intelligence (AI) into drug discovery pipelines has also enhanced the efficiency of designing derivatives with optimized properties. These technological advancements are poised to transform how new drugs are developed and brought to market.

The future prospects for 4-fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride are bright, particularly as demand for innovative therapeutic solutions grows. Its structural versatility and reactivity make it an indispensable tool for medicinal chemists seeking to design next-generation therapeutics. Continued research into its mechanisms of action and interaction with biological targets will likely uncover new opportunities for therapeutic intervention across multiple disease areas.

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